CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
Description
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732252-98-1) is a cyclopentane-based carboxylic acid derivative featuring a 2,4-dimethylbenzoyl substituent at the 3-position of the cyclopentane ring. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3016 g/mol. Key physicochemical properties include a LogP (partition coefficient) of 2.987, indicative of moderate lipophilicity, and a polar surface area (PSA) of 54.37 Ų, reflecting contributions from the carboxylic acid and ketone functional groups . The compound is supplied at ≥95% purity, primarily for research applications .
Properties
IUPAC Name |
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKRTGYZDFMFMB-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Intermediate Synthesis
Cyclopentanone is reduced to cyclopentanol using sodium borohydride (NaBH₄) in methanol at 0–5°C, achieving >95% yield. The alcohol is then oxidized back to cyclopentanecarboxylic acid via Jones oxidation (CrO₃ in H₂SO₄), though this step often requires optimization to avoid over-oxidation. Alternative routes employ Birch reduction of benzene derivatives to form cyclopentane rings, but these are less common due to harsh conditions.
Acylation with 2,4-Dimethylbenzoyl Chloride
The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form cyclopentanecarbonyl chloride, which undergoes Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst in anhydrous dichloromethane at −20°C, yielding 78–82% of the acylated product. Stereochemical control is achieved by maintaining low temperatures to favor cis-configuration through kinetic control.
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −20°C | Maximizes cis selectivity |
| Catalyst (AlCl₃) | 1.2 equiv | Prevents side reactions |
| Reaction Time | 6 hours | Balances conversion vs. decomposition |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale syntheses often produce racemic cis/trans mixtures, necessitating resolution. A patented method adapted from U.S. Patent 4,229,593 employs chiral bases like 1-ephedrine or quinine to isolate the cis enantiomer.
Salt Formation and Crystallization
The racemic acid is dissolved in acetonitrile with 1.05 equivalents of 1-ephedrine at 60°C. Cooling to 4°C precipitates the diastereomeric salt of the cis isomer, which is filtered and washed with cold ethyl acetate. Hydrolysis with 1N HCl regenerates the enantiomerically enriched cis acid (93.6% enantiomeric excess).
Table 2: Resolution Efficiency with Different Bases
| Base | Solvent | cis Isomer Recovery | ee (%) |
|---|---|---|---|
| 1-Ephedrine | Acetonitrile | 68% | 93.6 |
| Quinine | Ethyl Acetate | 54% | 88.2 |
Alternative Synthetic Routes
Latent Carboxyl Group Strategies
Source 6 proposes using a 1,3-dimethoxytrimethylene bridge as a precursor for carboxyl groups. Oxidation with CrO₃/3,5-dimethylpyrazole introduces the carboxylic acid functionality, but competing side reactions limit practicality for large-scale synthesis.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1), increasing purity from 85% to >99%. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IC) confirms stereochemical purity.
Key Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 3.41–3.35 (m, 1H, cyclopentane), 2.56 (s, 3H, CH₃), 2.34 (s, 3H, CH₃)
-
HPLC Retention Time : 12.7 min (cis isomer) vs. 14.2 min (trans isomer)
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Properties of Benzoyl-Substituted Cyclopentane Carboxylic Acids
Key Observations:
Substituent Effects on Lipophilicity (LogP):
- Methyl groups (e.g., 2,4-dimethyl, 3,4-dimethyl) increase LogP due to hydrophobicity.
- Chlorine (4-Cl) further elevates LogP (3.024) compared to fluorine (4-F: 2.509), reflecting differences in electronegativity and polarizability .
- Methoxy (4-OMe) likely reduces LogP due to oxygen's polarity, though data are unavailable.
Steric and Electronic Influences: Positional Isomerism: 2,4-Dimethyl vs. Electron-Withdrawing Groups (Cl, F): Chlorine's inductive effect may reduce electron density on the benzoyl ring, altering reactivity compared to methyl or methoxy groups .
Physical Properties:
- The 4-methoxy derivative (CAS 732252-30-1) has the highest predicted boiling point (451.1°C), attributed to hydrogen bonding via the methoxy oxygen .
- Fluorinated analogs (e.g., 4-F) show lower boiling points due to reduced molecular weight and weaker intermolecular forces .
Additional Structural Variants
Table 2: Cyclopentane Carboxylic Acids with Alternative Substituents
Key Observations:
- Symmetric Substitution (3,5-Dimethyl): This arrangement may improve thermal stability compared to asymmetric analogs .
Q & A
Q. What synthetic routes are effective for synthesizing CIS-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid with high stereochemical purity?
- Methodological Answer : A multi-step synthesis involving cyclopentane ring functionalization followed by Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride is commonly employed. Key steps include:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure cis configuration, as seen in analogous cyclopentane-carboxylic acid syntheses .
- Protecting Groups : Carboxylic acid protection (e.g., methyl ester formation) prevents undesired side reactions during acylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization yield >95% purity.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopentane carboxylation | NaH, CO₂, DMF, 80°C | 65 | 90% |
| Acylation | AlCl₃, 2,4-dimethylbenzoyl chloride, CH₂Cl₂ | 72 | 88% |
| Deprotection | NaOH, MeOH/H₂O | 85 | 97% |
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 150 mm) with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) at 1.0 mL/min; retention time ~1.03 minutes under conditions similar to pyrethroid metabolite analyses .
- LC-MS : Electrospray ionization (ESI+) confirms molecular ion [M+H]+ at m/z 291.1 (calculated: 291.14).
- NMR : ¹H NMR (400 MHz, CDCl₃) should show cyclopentane protons (δ 1.8–2.5 ppm) and aromatic protons (δ 6.9–7.3 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups on the benzoyl ring to assess effects on target binding, as demonstrated in pyrethroid metabolite studies .
- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to structural similarities to anti-inflammatory cyclopentane derivatives .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with COX-2 active sites (PDB: 5KIR).
Q. What in vitro models are suitable for studying the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C for 60 minutes. Detect phase I metabolites (e.g., hydroxylation) via LC-MS/MS .
- Cytotoxicity Screening : Use HepG2 cells to assess metabolic activation-linked toxicity (IC₅₀ determination via MTT assay) .
Data Table :
| Metabolite | m/z [M+H]+ | Proposed Structure |
|---|---|---|
| Parent | 291.1 | This compound |
| Hydroxylated | 307.1 | 4-hydroxy derivative |
Q. How should researchers address contradictions in reported physicochemical properties (e.g., LogP, solubility) of this compound?
- Methodological Answer :
- Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon). Discrepancies may arise from stereochemical effects, as seen in cyclopentane analogs .
- Solubility Optimization : Use co-solvents (DMSO/PBS) or lipid-based carriers for in vivo studies, guided by PSA (54.37 Ų) and LogP (3.02) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
